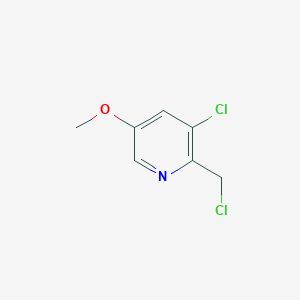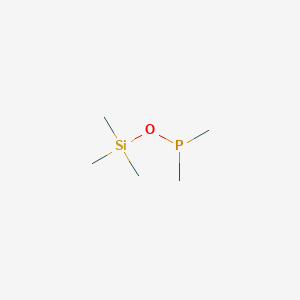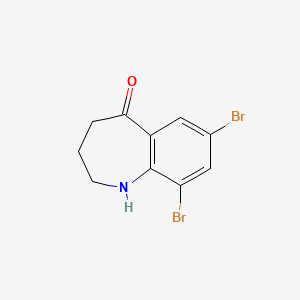
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is a brominated heterocyclic compound It belongs to the class of benzazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one typically involves the bromination of a precursor benzazepine compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydrobenzazepine derivatives.
Oxidation: Formation of oxidized benzazepine derivatives.
Scientific Research Applications
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mechanism of Action
The exact mechanism of action of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The bromine atoms can play a crucial role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: A chlorinated analog with similar structural features.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A related compound with a pyridine ring.
Uniqueness
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
19673-29-1 |
|---|---|
Molecular Formula |
C10H9Br2NO |
Molecular Weight |
318.99 g/mol |
IUPAC Name |
7,9-dibromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H9Br2NO/c11-6-4-7-9(14)2-1-3-13-10(7)8(12)5-6/h4-5,13H,1-3H2 |
InChI Key |
UUDUHLGTILRDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)Br)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


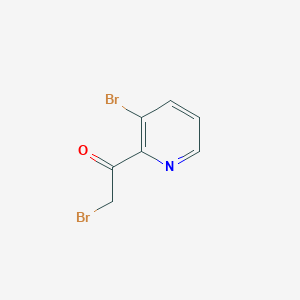
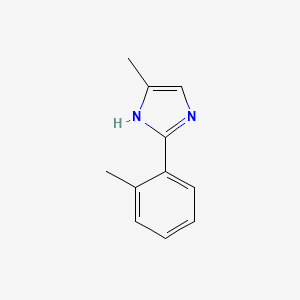
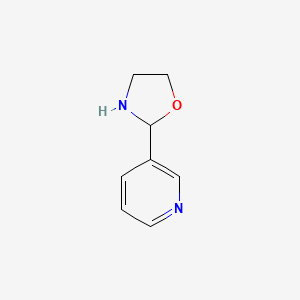
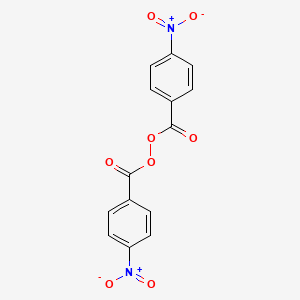
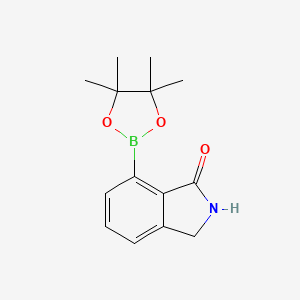
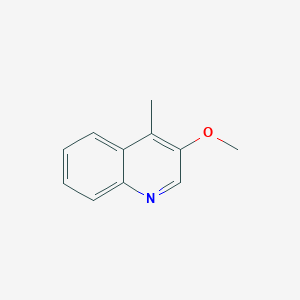
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)

![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
